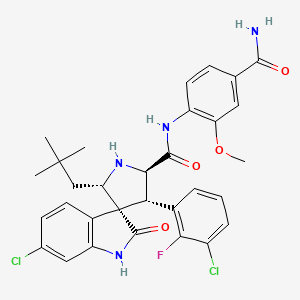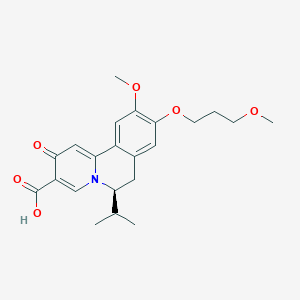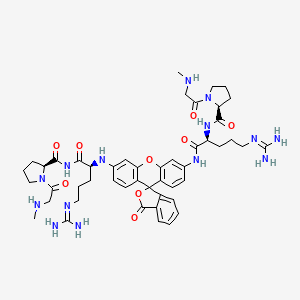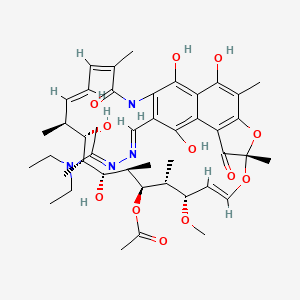
RO8994
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RO8994 is a highly potent and selective small-molecule inhibitor of the protein-protein interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. This compound has shown significant promise in cancer therapy due to its ability to reactivate p53, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Wissenschaftliche Forschungsanwendungen
RO8994 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Wechselwirkungen zwischen MDM2 und p53 zu untersuchen, was Einblicke in die Entwicklung neuer Inhibitoren liefert.
Biologie: Die Verbindung wird in Zellassays verwendet, um die Rolle von p53 bei der Zellzyklusregulation und Apoptose zu untersuchen.
Medizin: this compound wird als potenzielles Therapeutikum für verschiedene Krebsarten untersucht, darunter Osteosarkom und Darmkrebs. .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an MDM2 bindet und so die Interaktion zwischen MDM2 und p53 verhindert. Diese Hemmung führt zur Stabilisierung und Aktivierung von p53, was wiederum die Expression von p53-Zielgenen hochreguliert, die an der Zellzyklusarretierung und Apoptose beteiligt sind. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehört der p53-Signalweg, der eine entscheidende Rolle bei der Aufrechterhaltung der genomischen Stabilität und der Verhinderung der Tumorbildung spielt .
Wirkmechanismus
Target of Action
RO8994 is a highly potent and selective inhibitor of the protein-protein interaction between MDM2 and the tumor suppressor p53 . The primary target of this compound is MDM2, a protein that plays a crucial role in negatively regulating the p53 pathway .
Mode of Action
This compound interacts with MDM2, inhibiting its interaction with p53 . This inhibition prevents the degradation of p53, leading to the stabilization and activation of p53 . As a result, there is an up-regulation of p53 target genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting MDM2, this compound allows for the accumulation and activation of p53, a key regulator of cell cycle arrest, apoptosis, and senescence . This leads to the up-regulation of p53 target genes, triggering cellular responses such as cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the compound exhibits potent anti-tumor activity in vivo, suggesting favorable pharmacokinetic properties .
Result of Action
This compound induces a dose-dependent up-regulation of p53 target genes and apoptosis in wild-type p53 cancer cells . This is consistent with its non-genotoxic mechanism of p53 activation . In vivo, this compound displays remarkable tumor growth inhibition in the wild-type p53, MDM2-amplified SJSA-1 osteosarcoma tumor xenograft model .
Biochemische Analyse
Biochemical Properties
RO8994 plays a significant role in biochemical reactions by inhibiting the interaction between MDM2 and p53 . This interaction is crucial in the regulation of the p53 pathway, which is often dysregulated in cancer .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cancer cell lines, including SJSA-1, RKO, and HCT116 cells . It also increases apoptosis in these cells, indicating its potential to influence cell function significantly .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MDM2, thereby preventing MDM2 from interacting with p53 . This inhibition allows p53 to activate its downstream targets, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown remarkable tumor growth inhibition over time
Metabolic Pathways
Given its role as an MDM2 inhibitor, it likely interacts with enzymes and cofactors involved in the p53 pathway .
Subcellular Localization
Given its role as an MDM2 inhibitor, it likely localizes to the nucleus where MDM2 and p53 interact .
Vorbereitungsmethoden
The synthesis of RO8994 involves multiple steps, starting with the preparation of spiroindolinone intermediates. The key synthetic route includes the formation of a spirooxindole core, which is then functionalized with various substituents to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), along with catalysts and reagents like palladium on carbon and sodium hydride .
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification steps such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
RO8994 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid umfassen.
Substitution: Häufige Reagenzien für Substitutionsreaktionen umfassen Halogenierungsmittel und Nucleophile wie Natriumazid oder Kaliumcyanid.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dehalogenierte Produkte liefern kann .
Vergleich Mit ähnlichen Verbindungen
RO8994 gehört zu einer Klasse von Spiroindolinon-niedermolekularen MDM2-Inhibitoren. Ähnliche Verbindungen umfassen:
SAR405838: Ein weiterer potenter MDM2-Inhibitor mit einem ähnlichen Wirkmechanismus.
APG-115: Ein spirooxindolbasierter MDM2-Inhibitor, der sich derzeit in klinischen Studien befindet.
RG7388: Ein pyrrolidinbasierter MDM2-Inhibitor mit hoher Selektivität und Potenz
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch verbesserte pharmakologische Eigenschaften aus, darunter eine höhere Potenz und Selektivität für MDM2 sowie bessere pharmakokinetische Profile .
Eigenschaften
IUPAC Name |
(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31Cl2FN4O4/c1-30(2,3)14-23-31(18-10-9-16(32)13-21(18)37-29(31)41)24(17-6-5-7-19(33)25(17)34)26(38-23)28(40)36-20-11-8-15(27(35)39)12-22(20)42-4/h5-13,23-24,26,38H,14H2,1-4H3,(H2,35,39)(H,36,40)(H,37,41)/t23-,24-,26+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAVORBGFDSMA-ISKXDESKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31Cl2FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes spirooxindoles interesting for anticancer drug development, and how does RO8994 fit into this picture?
A: Spirooxindoles represent a privileged scaffold in medicinal chemistry, demonstrating promising anticancer activities. [] This is due to their ability to mimic key structural features found in natural products, enhancing their interaction with biological targets. [] this compound, a spiroindolinone derivative, specifically targets the interaction between the MDM2 protein and the tumor suppressor protein p53. []
Q2: How does this compound interact with its target, MDM2, and what are the downstream effects of this interaction?
A: While the provided abstracts don't offer detailed mechanistic insights into this compound's binding mode with MDM2, they highlight its high potency and selectivity for this target. [] Generally, inhibiting the MDM2-p53 interaction prevents the degradation of p53, leading to the activation of p53 downstream targets involved in cell cycle arrest and apoptosis, ultimately leading to tumor suppression. []
Q3: Are there other spirooxindole-based compounds in development for cancer therapy, and how do their mechanisms compare to this compound?
A: Yes, several other spirooxindole-based compounds are being explored for their anticancer potential. Notably, SAR405838 and CFI-400945, along with their bioisosteres, are currently in clinical or preclinical development. [] These compounds, like this compound, utilize substructure-based strategies to target specific proteins involved in cancer cell survival and proliferation. [] While their precise mechanisms might differ, they generally aim to disrupt essential pathways crucial for tumor growth.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)
![(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid](/img/structure/B610461.png)










